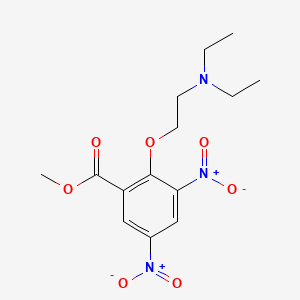
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is a complex organic compound with a unique structure that includes a benzoic acid core, substituted with diethylamino and ethoxy groups, along with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester typically involves multiple steps One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, followed by nitration and substitution reactions. The use of catalysts and optimized reaction conditions can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or other reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are often used.
Substitution: Reagents like sodium ethoxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amines, while oxidation can produce carboxylic acids.
Scientific Research Applications
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester involves its interaction with specific molecular targets and pathways. The diethylamino group may interact with biological receptors, while the nitro groups can undergo redox reactions, influencing cellular processes. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-(methylamino)-, methyl ester
- Benzoic acid, 2-ethoxy-, methyl ester
- Benzoic acid, 2-(dimethylamino)-, methyl ester
Uniqueness
Benzoic acid, 2-(2-(diethylamino)ethoxy)-3,5-dinitro-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5014-29-9 |
|---|---|
Molecular Formula |
C14H19N3O7 |
Molecular Weight |
341.32 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]-3,5-dinitrobenzoate |
InChI |
InChI=1S/C14H19N3O7/c1-4-15(5-2)6-7-24-13-11(14(18)23-3)8-10(16(19)20)9-12(13)17(21)22/h8-9H,4-7H2,1-3H3 |
InChI Key |
NCAUZLQEZPYWLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















